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molecular formula C13H16O3 B1593617 Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester CAS No. 87188-51-0

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

Cat. No. B1593617
M. Wt: 220.26 g/mol
InChI Key: GJWMYLFHBXEWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082965

Procedure details

In 200 mL of methylene chloride was dissolved 6.91 g (0.043 m) of 4-acetoxystyrene and 13.10 g (0.060 m) of di-t-butyldicarbonate under nitrogen. To the solution at room temperature was added 14.0 g (0.101 m) of potassium carbonate and the mixture was vigorously stirred for 22 hours, following the reaction by thin layer chromatography. After 22 hours at room temperature 100 mL of THF was added and the reaction was further stirred for 142 hours. It was worked up as in the above Examples. There was a very low yield (less than 10 %) of the product, 4-(t-butoxycarbonyloxy)styrene, under these conditions as analyzed by NMR, HPLC and TLC.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
6.91 g
Type
reactant
Reaction Step Three
Quantity
13.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
C(OC1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)(=O)C.C(O[C:18]([O:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])=O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+].C1COCC1>C(Cl)Cl>[C:24]([O:23][C:21]([O:20][C:18]1[CH:10]=[CH:9][C:8]([CH:11]=[CH2:12])=[CH:7][CH:6]=1)=[O:22])([CH3:25])([CH3:26])[CH3:27] |f:2.3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
6.91 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1
Name
Quantity
13.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction by thin layer chromatography
STIRRING
Type
STIRRING
Details
the reaction was further stirred for 142 hours
Duration
142 h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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